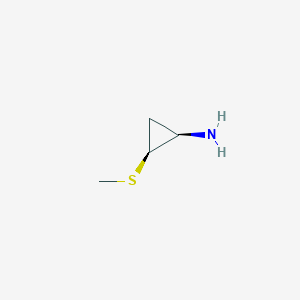![molecular formula C22H39NO3S B14495680 2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid CAS No. 64844-42-4](/img/structure/B14495680.png)
2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid is an organic compound known for its surfactant properties This compound is structurally characterized by a long alkyl chain attached to a benzene ring, which is further linked to a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid typically involves the sulfonation of dodecylbenzene with sulfuric acid or oleum. This process is performed under controlled temperatures to yield a mixture of linear alkyl benzene sulfonates . The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves the alkylation of benzene with the corresponding alkenes in the presence of acid catalysts like hydrogen fluoride . The resulting linear alkylbenzene compounds are then sulfonated to give the corresponding sulfonic acids . This process is optimized to enhance efficiency and reduce by-product formation .
Chemical Reactions Analysis
Types of Reactions
2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, hydrogen fluoride for alkylation, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, alkylbenzene sulfonates, and other substituted benzene compounds .
Scientific Research Applications
2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of emulsifiers, wetting agents, and dispersants.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the oil recovery industry as a component in drilling fluids.
Mechanism of Action
The mechanism by which 2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid exerts its effects involves its surfactant properties. The compound reduces surface tension, enhancing the mixing of water with oils and fats . This action is facilitated by the long alkyl chain and the sulfonic acid group, which interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzene sulfonic acid: Similar in structure but lacks the butylamino group.
Laurylbenzene: Another alkylbenzene compound used in detergents.
Properties
CAS No. |
64844-42-4 |
|---|---|
Molecular Formula |
C22H39NO3S |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
2-[12-(butylamino)dodecyl]benzenesulfonic acid |
InChI |
InChI=1S/C22H39NO3S/c1-2-3-19-23-20-15-11-9-7-5-4-6-8-10-12-16-21-17-13-14-18-22(21)27(24,25)26/h13-14,17-18,23H,2-12,15-16,19-20H2,1H3,(H,24,25,26) |
InChI Key |
FQKGCXUHTRVRSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)

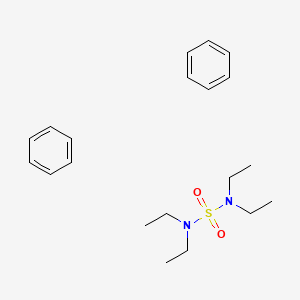
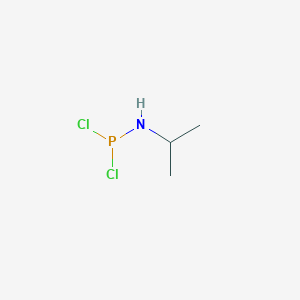
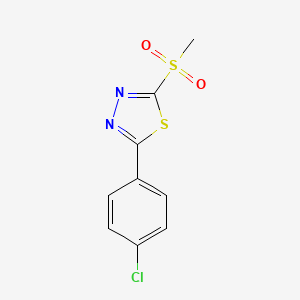
![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)


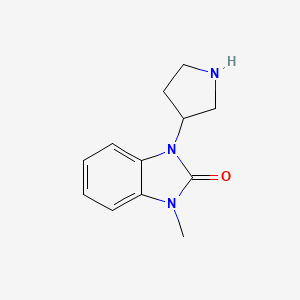

![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)
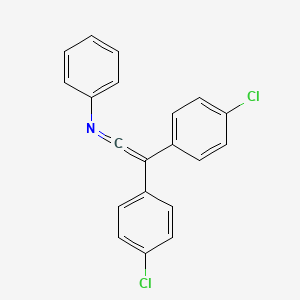
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
